molecular formula C9H10ClNO2 B13413135 Ethanone, 1-(5-chloro-2-hydroxy-4-methylphenyl)-, oxime

Ethanone, 1-(5-chloro-2-hydroxy-4-methylphenyl)-, oxime

Cat. No.: B13413135
M. Wt: 199.63 g/mol
InChI Key: VUOCMVOURMNIFD-IZZDOVSWSA-N
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Description

Ethanone, 1-(5-chloro-2-hydroxy-4-methylphenyl)-, oxime is a chemical compound with the molecular formula C9H10ClNO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom, a hydroxyl group, and a methyl group The oxime functional group is attached to the ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(5-chloro-2-hydroxy-4-methylphenyl)-, oxime typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-2-hydroxy-4-methylacetophenone.

    Oxime Formation: The ketone group of the starting material is converted to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous ethanol solution at a temperature of around 60-70°C for several hours.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(5-chloro-2-hydroxy-4-methylphenyl)-, oxime can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The oxime group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Products may include 5-chloro-2-hydroxy-4-methylbenzoic acid.

    Reduction: Products may include 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanamine.

    Substitution: Products may include 1-(5-methoxy-2-hydroxy-4-methylphenyl)ethanone.

Scientific Research Applications

Ethanone, 1-(5-chloro-2-hydroxy-4-methylphenyl)-, oxime has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-(5-chloro-2-hydroxy-4-methylphenyl)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins, potentially inhibiting their activity. The chlorine and hydroxyl groups may also contribute to its binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-hydroxyacetophenone: Lacks the methyl and oxime groups.

    2-Acetyl-4-chlorophenol: Similar structure but without the oxime group.

    5-Chloro-2-hydroxy-4-methylbenzoic acid: An oxidation product of the compound.

Uniqueness

Ethanone, 1-(5-chloro-2-hydroxy-4-methylphenyl)-, oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. The combination of chlorine, hydroxyl, and methyl groups on the phenyl ring further enhances its versatility and applicability in various fields.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

4-chloro-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-methylphenol

InChI

InChI=1S/C9H10ClNO2/c1-5-3-9(12)7(4-8(5)10)6(2)11-13/h3-4,12-13H,1-2H3/b11-6+

InChI Key

VUOCMVOURMNIFD-IZZDOVSWSA-N

Isomeric SMILES

CC1=CC(=C(C=C1Cl)/C(=N/O)/C)O

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=NO)C)O

Origin of Product

United States

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